3-Hydroxy-4-octenoic acid 3-Hydroxy-4-octenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4033689
InChI: InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+
SMILES: CCCC=CC(CC(=O)O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

3-Hydroxy-4-octenoic acid

CAS No.:

Cat. No.: VC4033689

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-octenoic acid -

Specification

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name (E)-3-hydroxyoct-4-enoic acid
Standard InChI InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+
Standard InChI Key XWLRJZXXLLFLAS-SNAWJCMRSA-N
Isomeric SMILES CCC/C=C/C(CC(=O)O)O
SMILES CCCC=CC(CC(=O)O)O
Canonical SMILES CCCC=CC(CC(=O)O)O

Introduction

Chemical Identity and Structural Features

3-Hydroxy-4-octenoic acid belongs to the class of β-hydroxy-α,β-unsaturated carboxylic acids. Its molecular formula is C₈H₁₄O₃, with a molar mass of 158.195 g/mol and an exact mass of 158.094 g/mol . The compound’s IUPAC name is (E)-3-hydroxyoct-4-enoic acid, reflecting the trans configuration of the double bond (Fig. 1). Key structural features include:

  • Hydroxyl group at C3: Contributes to hydrogen-bonding interactions and chiral centers.

  • α,β-Unsaturation (C4–C5 double bond): Enhances reactivity in conjugate addition reactions.

  • Medium-chain aliphatic backbone: Influences solubility and lipid membrane interactions.

PropertyValue
CAS Number99098-21-2
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.195 g/mol
Exact Mass158.094 g/mol
PSA (Polar Surface Area)57.53 Ų
LogP (Partition Coefficient)1.18

Table 1: Physicochemical properties of 3-hydroxy-4-octenoic acid .

Biosynthetic and Synthetic Pathways

Fungal Hydration of trans-2-Alkenoic Acids

Fungal species such as Mucor sp. A-73 catalyze the hydration of trans-2-alkenoic acids to yield β-hydroxy acids. In one study, trans-2-octenoic acid was converted to 3-hydroxyoctanoic acid via a reversible hydration reaction . While this pathway primarily produces saturated analogs, engineered strains or modified substrates could theoretically generate 3-hydroxy-4-octenoic acid by preserving the double bond during hydration.

Chemical Synthesis

A patent describing the total synthesis of cyclosporins outlines a method to produce [2S,3R,4R,6E]-3-hydroxy-4-methyl-2-methylamino-6-octenoic acid, a structural analog . Key steps include:

  • Stereoselective epoxidation of α,β-unsaturated esters.

  • Ring-opening hydrolysis to install the hydroxyl group.

  • Protection-deprotection strategies to maintain regiochemical control.
    This approach could be adapted for synthesizing 3-hydroxy-4-octenoic acid by omitting methylation and amination steps.

Physicochemical Properties and Stability

The compound’s logP of 1.18 indicates moderate lipophilicity, suitable for membrane permeability in biological systems . The polar surface area (57.53 Ų) suggests limited aqueous solubility, necessitating organic solvents for handling. Stability studies are scarce, but analogous β-hydroxy acids are prone to dehydration under acidic conditions, forming α,β-unsaturated derivatives .

Applications in Pharmaceutical Synthesis

Cyclosporin Analog Production

3-Hydroxy-4-octenoic acid derivatives serve as building blocks for immunosuppressants like cyclosporin A. A 1998 patent details its incorporation into a cyclic undecapeptide scaffold, where the hydroxy group participates in macrocyclization via ester or amide linkages . The double bond introduces conformational constraints critical for bioactivity.

Lipid Metabolism Modulation

In Streptomyces and fungal species, related β-hydroxy acids regulate lipid droplet formation. Beauveriolide III, a cyclodepsipeptide containing 3-hydroxy-4-methyloctanoic acid, inhibits lipid accumulation in macrophages . Structural similarities suggest 3-hydroxy-4-octenoic acid could modulate lipid pathways, though direct evidence remains unexplored.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

  • ¹H NMR: Signals at δ 5.4–5.6 ppm (vinyl protons), δ 4.1 ppm (C3 hydroxyl-bearing methine), and δ 2.3–2.5 ppm (C2 methylene) .

  • ¹³C NMR: Peaks at δ 170–175 ppm (carboxylic acid), δ 125–130 ppm (olefinic carbons), and δ 70–75 ppm (hydroxylated carbon) .

  • MS: Molecular ion peak at m/z 158.1 (M⁺), with fragmentation patterns indicating loss of H₂O (–18 Da) and CO₂ (–44 Da) .

Challenges and Future Directions

Current limitations include:

  • Stereochemical control: Achieving enantiopure synthesis remains challenging.

  • Scalability: Fungal bioconversion yields are moderate (40–60%) , necessitating process optimization.
    Future research should explore:

  • Enzyme engineering to enhance hydration regioselectivity in fungi.

  • Structure-activity relationships in lipid metabolism pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator